molecular formula C18H21NO6S B7629374 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide

Cat. No. B7629374
M. Wt: 379.4 g/mol
InChI Key: IVGMNLLFXCBQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide, also known as DBS, is a chemical compound that has been extensively studied for its potential use in scientific research. DBS is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide is primarily through its inhibition of CAIX. CAIX is an enzyme that is involved in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth and metastasis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in pH regulation and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CAIX, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAXII. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows researchers to specifically target cancer cells that overexpress CAIX, while sparing normal cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to have low toxicity in animal models, making it a safe option for use in lab experiments. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide in scientific research. One area of interest is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide derivatives with improved solubility and potency. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide could be further studied for its potential use in the treatment of glaucoma and other ocular diseases. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide could be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine its potential as a complementary therapy.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide can be synthesized through a multi-step process. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 3,4-diethoxyaniline in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been extensively studied for its potential use as a tool in scientific research. One of the main applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), which is a membrane-bound enzyme that is overexpressed in various types of cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CAIX. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-3-22-15-8-6-14(12-18(15)23-4-2)26(20,21)19-13-5-7-16-17(11-13)25-10-9-24-16/h5-8,11-12,19H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGMNLLFXCBQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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